

Spectral Analysis of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-2-yl)propan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic compound **2-(Pyridin-2-yl)propan-2-ol**. The document delves into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally derived spectra for **2-(Pyridin-2-yl)propan-2-ol**, this guide incorporates data from its isomer, 2-(Pyridin-3-yl)propan-2-ol, for comparative analysis, alongside predicted spectral data for the target molecule. This guide also includes detailed experimental protocols for each spectroscopic technique, offering a foundational understanding for researchers in the fields of analytical chemistry, organic synthesis, and drug development.

Structural Overview

2-(Pyridin-2-yl)propan-2-ol is a tertiary alcohol containing a pyridine ring. Its chemical structure consists of a propan-2-ol moiety attached to the second position of a pyridine ring. The molecular formula is $C_8H_{11}NO$, and its molecular weight is 137.18 g/mol. The presence of the aromatic pyridine ring and the hydroxyl group are key features that are readily identifiable through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum provides information on the different types of protons and their neighboring environments. For **2-(Pyridin-2-yl)propan-2-ol**, the expected signals are from the methyl protons, the hydroxyl proton, and the protons on the pyridine ring.

As direct experimental data for **2-(Pyridin-2-yl)propan-2-ol** is not readily available, the ¹H-NMR data for its isomer, 2-(Pyridin-3-yl)propan-2-ol, is presented below for comparative purposes. The data was obtained in CDCl₃.^[1]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment (for 2-(Pyridin-3-yl)propan-2-ol)
8.65	m	1H	Pyridine H-2
8.32	m	1H	Pyridine H-6
7.85	m	1H	Pyridine H-4
7.22	m	1H	Pyridine H-5
1.58	s	6H	2 x CH ₃

Interpretation:

- The aromatic region (7.22-8.65 ppm) shows four distinct signals corresponding to the four protons on the pyridine ring. The differing chemical shifts are due to their different electronic environments.
- The singlet at 1.58 ppm integrates to six protons, which is characteristic of the two equivalent methyl groups of the propan-2-ol moiety.
- The hydroxyl proton signal is often broad and may not be distinctly observed or could be exchanged with residual water in the solvent.

¹³C NMR Spectral Data

The carbon-13 NMR (^{13}C NMR) spectrum provides information about the different carbon environments in the molecule.

Predicted Chemical Shift (δ) ppm	Carbon Assignment (for 2-(Pyridin-2-yl)propan-2-ol)
163.5	Pyridine C-2
147.5	Pyridine C-6
136.8	Pyridine C-4
121.9	Pyridine C-5
120.1	Pyridine C-3
70.5	C-OH
29.8	2 x CH_3

Interpretation:

- The pyridine carbons are expected to appear in the downfield region (120-165 ppm) due to their aromatic nature.
- The carbon bearing the hydroxyl group (C-OH) is expected around 70.5 ppm.
- The two equivalent methyl carbons will give a single signal in the upfield region, predicted to be around 29.8 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
1600-1450	Medium-Strong	C=C and C=N stretch (pyridine ring)
1250-1000	Strong	C-O stretch (tertiary alcohol)

Interpretation:

- A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a characteristic signature of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.
- Absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic pyridine ring.
- C-H stretching vibrations of the methyl groups are expected in the 3000-2850 cm⁻¹ range.
- The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.
- A strong band in the 1250-1000 cm⁻¹ range corresponds to the C-O stretching vibration of the tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

For the isomer 2-(Pyridin-3-yl)propan-2-ol, the mass spectrum shows a molecular ion peak (M⁺) at an m/z of 137, which corresponds to the molecular weight of the compound.[\[1\]](#)

m/z	Possible Fragment
137	$[\text{C}_8\text{H}_{11}\text{NO}]^+$ (Molecular Ion)
122	$[\text{M} - \text{CH}_3]^+$
120	$[\text{M} - \text{OH}]^+$
94	$[\text{Pyridine-C}(\text{CH}_3)_2]^+$
78	$[\text{Pyridine}]^+$

Interpretation:

- The molecular ion peak at m/z 137 confirms the molecular weight of the compound.
- The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (resulting in a peak at m/z 122) and the loss of a hydroxyl group (resulting in a peak at m/z 120).
- The presence of a peak at m/z 78 would indicate the pyridine ring as a stable fragment.

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
- **Data Acquisition:** Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the acquired data using appropriate software to obtain the final spectrum, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

For a solid sample like **2-(Pyridin-2-yl)propan-2-ol**, the KBr pellet method is commonly used:

- **Sample Preparation:** Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a blank KBr pellet is typically recorded first and subtracted from the sample spectrum.

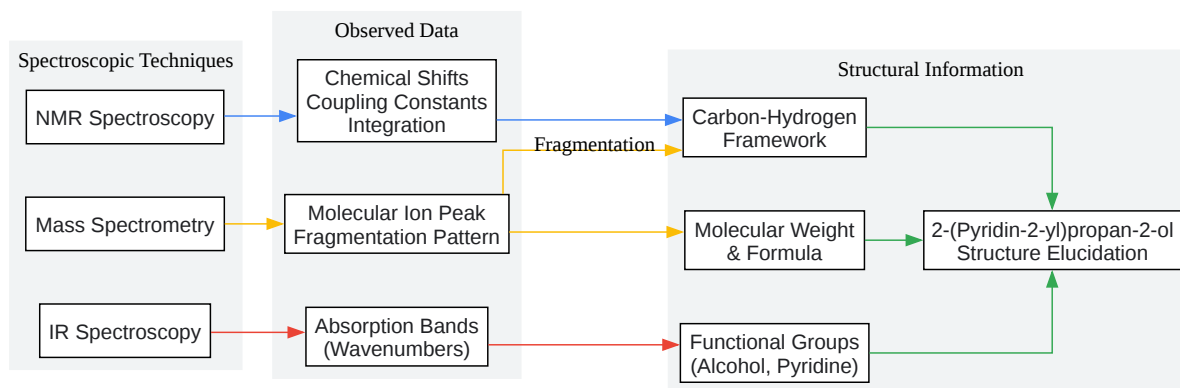
Mass Spectrometry

A general procedure for obtaining a mass spectrum using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) is:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).
- **Injection:** Inject a small volume of the solution into the GC-MS instrument.
- **Separation and Ionization:** The compound is vaporized and separated from any impurities on the GC column. As the compound elutes from the column, it enters the mass spectrometer where it is ionized, typically by electron impact (EI).
- **Mass Analysis and Detection:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
- **Data Analysis:** The resulting mass spectrum is a plot of ion intensity versus m/z .

Logical Relationships in Spectral Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques and the structural information they provide for the analysis of **2-**

(Pyridin-2-yl)propan-2-ol.

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Caption: Workflow of Spectral Data Analysis for Structural Elucidation.

This guide provides a foundational understanding of the spectral characteristics of **2-(Pyridin-2-yl)propan-2-ol**. For definitive structural confirmation, it is recommended to obtain and analyze the experimental spectra of a purified sample.

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References

- 1. Welcome to the NIST WebBook [webbook.nist.gov]
- To cite this document: BenchChem. [Spectral Analysis of 2-(Pyridin-2-yl)propan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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